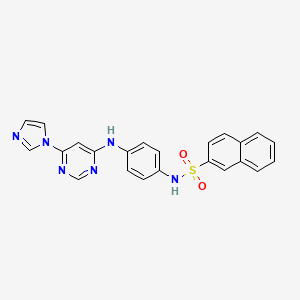

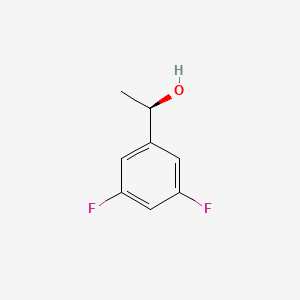

(R)-1-(3,5-difluorophenyl)ethanol

Übersicht

Beschreibung

“®-1-(3,5-difluorophenyl)ethanol” is a chiral molecule with the molecular formula C8H8F2O. It has a CAS number of 433228-88-7 . The compound is also known as ethyl 3,5-difluorobenzyl alcohol.

Synthesis Analysis

The synthesis of “®-1-(3,5-difluorophenyl)ethanol” has been reported in a study where the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone was catalyzed by whole cells of a newly isolated Trichoderma asperellum ZJPH0810 . The study used ethanol and glycerol as dual cosubstrates for cofactor recycling .Molecular Structure Analysis

The InChI code for “®-1-(3,5-difluorophenyl)ethanol” is 1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 . The molecular weight of the compound is 158.15 .It is stored in a sealed, dry environment at 2-8°C . The physical form of the compound can be liquid, solid, or semi-solid .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

®-1-(3,5-difluorophenyl)ethanol: is widely used in the pharmaceutical industry as a chiral building block for the synthesis of various drugs. Its unique stereochemistry and fluorine atoms enhance the metabolic stability and bioavailability of pharmaceutical compounds. This compound is particularly valuable in the development of anti-inflammatory and analgesic drugs, where its properties help in improving the efficacy and reducing the side effects of the medications .

Agrochemical Research

In agrochemical research, ®-1-(3,5-difluorophenyl)ethanol is utilized in the synthesis of herbicides and pesticides. The presence of fluorine atoms in the molecule increases the lipophilicity and metabolic stability of the agrochemicals, making them more effective against pests and weeds. This compound helps in creating more potent and environmentally friendly agrochemicals .

Material Science

®-1-(3,5-difluorophenyl)ethanol: is also significant in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer chains can enhance the thermal stability, chemical resistance, and mechanical properties of the materials. This makes it useful in creating high-performance materials for various industrial applications .

Safety and Hazards

“®-1-(3,5-difluorophenyl)ethanol” is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the substance only in a well-ventilated area . In case of skin or eye contact, wash with plenty of water .

Eigenschaften

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGDJZYKJPZJAA-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3,5-difluorophenyl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438982.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2438983.png)

![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2438995.png)